2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Overview
Description
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a fused heterocyclic compound that combines the pharmacologically active triazole and quinazoline moieties. This compound is known for its potential as a therapeutic agent and has shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves several steps:
Formation of the Triazole Ring: This can be achieved through Huisgen 1,3-dipolar cycloaddition or metal-catalyzed 1,3-dipolar cycloaddition.
Formation of the Quinazoline Ring: This can be synthesized via Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Fusion of Triazole and Quinazoline Rings: The fusion of these rings can be achieved through various synthetic protocols, including oxidative cyclization, reagent refluxing, and one-pot synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced triazoloquinazoline derivatives .
Scientific Research Applications
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it may act as an adenosine receptor antagonist, inhibiting the binding of adenosine to its receptor and thereby modulating various physiological processes . Additionally, it may inhibit enzymes involved in cellular phosphorylation, leading to altered cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
1,2,4-Triazolo[4,3-c]quinazolines: Exhibits similar biological activities, including anticancer and antimicrobial effects.
Uniqueness
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its specific combination of triazole and quinazoline moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-17-7-3-5-15(11-17)12-26-10-4-6-16(13-26)20-24-21-18-8-1-2-9-19(18)23-14-27(21)25-20/h1-3,5,7-9,11,14,16H,4,6,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILTUOVPOZEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C3=NN4C=NC5=CC=CC=C5C4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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